N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a benzamide moiety bearing a trifluoromethoxy group at position 2. The ethoxy group enhances lipophilicity, while the trifluoromethoxy substituent contributes to metabolic stability and bioavailability. Synthetic pathways for analogous triazolopyrazines often involve substitution and cyclization reactions, as seen in the optimized synthesis of related compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (65% yield via substitution and ring closure) .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-2-26-15-13-23-22-12(24(13)8-7-20-15)9-21-14(25)10-5-3-4-6-11(10)27-16(17,18)19/h3-8H,2,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWXOPCUQJNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo[4,3-a]pyrazine moiety, an ethoxy group, and a trifluoromethoxy substituent on the benzamide. The presence of these functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈F₃N₅O₂ |
| Molecular Weight | 355.32 g/mol |
| CAS Number | 2034201-25-5 |
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine, including this compound, exhibit significant anticancer activity. These compounds have been identified as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for drug development targeting malignancies .
Antimicrobial Activity
In addition to anticancer effects, compounds within the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activity. For instance, studies have reported that similar compounds effectively inhibit bacterial growth in various assays . This suggests that this compound may also possess antimicrobial properties worth exploring further.
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo[4,3-a]pyrazine derivatives has been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine release in cellular models . This property could make them suitable candidates for treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : The initial step involves synthesizing the 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine derivative through cyclization reactions.
- Benzamide Coupling : The synthesized triazolo-pyrazine is then reacted with a suitable benzamide derivative under controlled conditions to form the final product. This step may require specific catalysts and solvents to optimize yield and purity .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner while inhibiting cell migration and invasion .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences and similarities:
Key Observations
Substitution at Position 8 :
- The ethoxy group in the target compound offers moderate lipophilicity compared to the nitro-containing derivative (1) , which may improve solubility over bulkier substituents like 3,5-di-tert-butyl groups in compound 73 .
- Methoxy analogs (e.g., ) exhibit similar electronic effects but lack the trifluoromethoxy group’s metabolic resistance.
Antioxidant-conjugated derivatives (e.g., compound 73) integrate phenolic or tert-butyl groups for radical scavenging , whereas the target compound’s trifluoromethoxy group may reduce oxidative metabolism.
Synthetic Yields and Routes :
- The target compound’s synthesis likely follows methods analogous to compound 1 (65% yield after optimization) , though substitution with ethoxy and benzamide groups may require additional steps.
- Fluorinated analogs (e.g., ) often employ fluoroacylation or sulfonation, which can complicate scalability compared to ethoxy substitution .
Pharmacological and Physicochemical Implications
- Metabolic Stability: Trifluoromethoxy groups resist CYP450-mediated oxidation, offering an advantage over methoxy or amino derivatives .
- Target Selectivity: Structural variations in the triazolopyrazine core (e.g., pyrazine vs. pyridinone in ) influence binding to enzymes or receptors, though specific target data for the compound remains unelucidated in the provided evidence.
Q & A
Q. What are the foundational synthetic strategies for this compound?
The synthesis involves multi-step heterocyclization and functionalization. Key steps include:
- Heterocyclization : Reacting intermediates (e.g., pyrazin-3-ylmethyl precursors) with sulfonyl hydrazides in solvents like THF under reflux .
- Fluoroacylation : Introducing trifluoromethoxy groups via reactions with trifluoroethyl acetate in dioxane at 60°C for 18 hours .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization (e.g., ethyl acetate/light petroleum ether) ensure >85% purity .
Q. Which spectroscopic methods are essential for structural confirmation?
- 1H/13C NMR : Assign chemical shifts for ethoxy (δ ~1.3 ppm for CH3), trifluoromethoxy (δ ~4.3 ppm for OCF3), and triazolopyrazine protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (ES-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How is solubility and stability assessed for in vitro assays?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication.
- Stability : Monitor degradation via HPLC over 24–72 hours under physiological conditions (37°C, pH 7.4) .
Advanced Research Questions
Q. How can conflicting yields in trifluoroacylation steps be resolved?
- Condition Optimization : Vary solvents (dioxane vs. THF) and catalysts (EDCI·HCl/HOBt vs. DIPEA) to improve electrophilic substitution .
- Side Reaction Mitigation : Use low temperatures (10°C) to suppress byproducts like N-trifluoroacetyl derivatives .
- Real-Time Monitoring : Employ TLC or in situ IR to track reaction progress .
Q. What strategies validate target engagement in enzyme inhibition studies?
- Kinetic Assays : Measure IC50 values using fluorescence-based assays (e.g., Topoisomerase II inhibition ).
- Molecular Docking : Model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinities .
- Competitive Binding : Use radiolabeled analogs or SPR to confirm direct target binding .
Q. How to address discrepancies in biological activity across cell lines?
- Dose-Response Profiling : Test cytotoxicity (e.g., IC50) in diverse cell lines (HePG-2, Caco-2) to identify selectivity .
- Mechanistic Studies : Perform flow cytometry (cell cycle arrest at G2/M) and apoptosis assays (Annexin V/PI staining) to clarify modes of action .
- Metabolic Stability : Assess CYP450-mediated metabolism using liver microsomes to rule out false negatives .
Q. What computational methods predict metabolic liabilities?
- ADMET Prediction : Use tools like SwissADME to identify vulnerable sites (e.g., ethoxy group hydrolysis) .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4 oxidation) via Schrödinger’s QikProp .
Methodological Best Practices
Optimizing reaction scalability for gram-scale synthesis
- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for safer, scalable reactions .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported EDCI) to reduce waste .
Resolving NMR signal overlap in aromatic regions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
